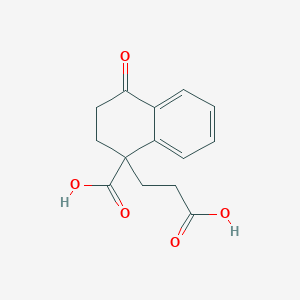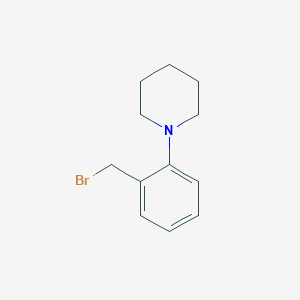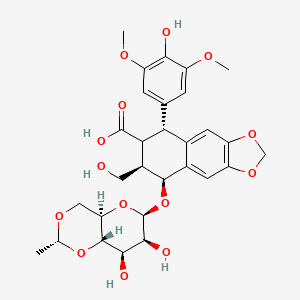
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid is a chemical compound with the molecular formula C12H12F2O4 and a molecular weight of 258.218 g/mol . This compound is known for its unique structure, which includes a cyclobutoxy group and a difluoromethoxy group attached to a benzoic acid core. It is used in various scientific research applications, particularly in the fields of neurology and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid typically involves multiple steps. One common method starts with the preparation of 3-amino-4-difluoromethoxy-benzoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including diazotization and esterification, to yield the final product . The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to changes in cellular signaling and function . The compound’s effects on the TGF-β1/Smad pathway have been studied in the context of pulmonary fibrosis, where it inhibits epithelial-mesenchymal transformation and reduces fibrosis .
相似化合物的比较
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid: This compound shares a similar structure but has a cyclopropylmethoxy group instead of a cyclobutoxy group.
3-Hydroxy-4-(difluoromethoxy)benzoic Acid: This compound has a hydroxy group in place of the cyclobutoxy group.
Uniqueness
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutoxy group provides steric hindrance, affecting its reactivity and interactions with biological targets .
属性
分子式 |
C12H12F2O4 |
|---|---|
分子量 |
258.22 g/mol |
IUPAC 名称 |
3-cyclobutyloxy-4-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H12F2O4/c13-12(14)18-9-5-4-7(11(15)16)6-10(9)17-8-2-1-3-8/h4-6,8,12H,1-3H2,(H,15,16) |
InChI 键 |
QMCKSTSOQYLEPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC2=C(C=CC(=C2)C(=O)O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
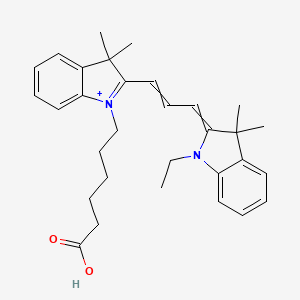
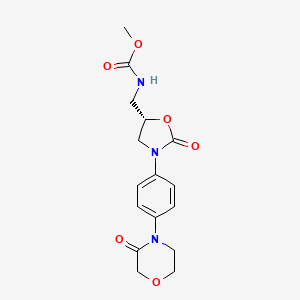
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)
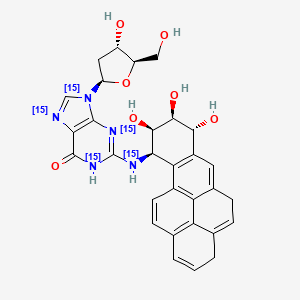
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)

